ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 4-chlorophenyl group at position 4, a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety at position 1, and an ethyl carboxylate ester at position 3. Its molecular complexity arises from the interplay of electron-withdrawing groups (chloro, trifluoromethyl) and aromatic systems, which influence its physicochemical and biological properties. Structural elucidation of such compounds typically employs NMR spectroscopy and X-ray crystallography, with refinement tools like SHELXL ensuring accurate determination of bond lengths and angles .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methyl-4,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2F3N4O2/c1-3-33-21(32)17-11(2)30-19-15(18(17)12-4-6-14(23)7-5-12)10-29-31(19)20-16(24)8-13(9-28-20)22(25,26)27/h4-10,18,30H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQPKXVPOHVFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C=NN2C4=C(C=C(C=N4)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent literature.
1. Overview of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are known for their medicinal properties, including anti-inflammatory, antimicrobial, and antitumor activities. They have been identified as selective inhibitors of various kinases and receptors, such as phosphodiesterase 4 (PDE4) and glycogen synthase kinase-3 (GSK-3) . The structural diversity of this class allows for modifications that can enhance their biological efficacy.
2. Synthesis of this compound
The synthesis typically involves the condensation of appropriate precursors under specific conditions that favor the formation of the pyrazolo[3,4-b]pyridine core. Recent studies have reported successful methodologies for synthesizing various derivatives with improved yields and purity .
3.1 Antimicrobial Activity
Research has demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antimicrobial properties. This compound has shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
| Microorganism | Inhibition Concentration (mM) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 1 |
| Proteus mirabilis | Notable activity observed |
3.2 Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies have indicated that it acts as a selective COX-2 inhibitor with a significant reduction in inflammation in animal models . The mechanism involves inhibition of prostaglandin synthesis, contributing to its therapeutic potential in treating inflammatory diseases.
3.3 Antitumor Activity
Preliminary investigations into the antitumor properties of this compound have shown promising results. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to inhibit GSK-3 suggests a potential pathway for inducing apoptosis in cancer cells .
4. Case Studies
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving carrageenan-induced paw edema in rats, this compound exhibited significant anti-inflammatory activity compared to standard NSAIDs like diclofenac sodium, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Antimicrobial Screening
A series of derivatives were tested against multiple bacterial strains using the agar disc-diffusion method. The results indicated that modifications to the chlorophenyl group enhanced antimicrobial potency significantly .
5. Conclusion
This compound represents a promising candidate within the pyrazolo[3,4-b]pyridine class due to its multifaceted biological activities. Continued research is warranted to explore its full therapeutic potential and optimize its pharmacological profile through structural modifications.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , indicating a complex structure with multiple functional groups. Its structural features include:
- Chlorophenyl group : Enhances biological activity.
- Trifluoromethyl group : Increases lipophilicity and metabolic stability.
- Pyrazolo[3,4-b]pyridine core : Known for various biological activities.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. Ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been studied for its potential in targeting specific cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances its potency against various tumors by interfering with cellular signaling pathways involved in cancer progression .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacteria and fungi, making it a candidate for developing new antibiotics. The structural characteristics contribute to its ability to disrupt microbial cell functions, providing a basis for further exploration in treating infections resistant to conventional antibiotics .
Neuroprotective Effects
Recent studies suggest that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound may inhibit tumor growth through apoptosis induction.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against several bacterial strains, including resistant strains. The findings revealed that it exhibited lower minimum inhibitory concentrations compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s distinct substituents differentiate it from analogs. Key comparisons include:
Analog 1 : Ethyl 4-(4-chlorophenyl)-1-(4-fluorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Substituent Difference : Replaces the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group with a 4-fluorophenyl ring.
- Chloro and trifluoromethyl groups are stronger electron-withdrawing groups than fluorine, altering electronic distribution and reactivity .
Analog 2 : Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
- Structural Difference : Pyrimidine core instead of pyrazolo[3,4-b]pyridine.
- The hydroxy group in Analog 2 increases polarity, reducing bioavailability compared to the methyl and chloro substituents in the target .
Crystallographic and Spectroscopic Comparisons
- Crystal Packing: The trifluoromethyl group in the target compound induces unique packing motifs via C–F···π interactions, absent in non-fluorinated analogs .
- NMR Shifts : The ¹³C-NMR signal for the trifluoromethyl carbon in the target compound appears at ~120 ppm (quartet, J = 320 Hz), distinct from fluorophenyl analogs (~165 ppm for C-F) .
Q & A
Q. What are the key considerations for designing synthetic routes for this compound?
Synthetic routes must prioritize regioselectivity, steric effects, and functional group compatibility. For example, the presence of trifluoromethyl and chlorophenyl groups necessitates careful selection of coupling agents and catalysts to avoid side reactions. A stepwise approach, as demonstrated in the synthesis of related pyrazolo-pyridine derivatives (e.g., HCl-mediated cyclization at 50°C for 2.3 hours, yielding 52.7% product ), is critical. Reaction conditions (temperature, solvent, stoichiometry) should be optimized using statistical experimental design (e.g., factorial design) to minimize trial-and-error workflows .
Table 1: Example Reaction Optimization Parameters
| Parameter | Range Tested | Optimal Condition | Yield Impact |
|---|---|---|---|
| Temperature | 0–50°C | 50°C | +28% |
| HCl Concentration | 0.5–1.5 M | 1.0 M | +15% |
| Reaction Time | 1–4 hours | 2.3 hours | +10% |
Q. How can researchers characterize the compound’s purity and structural integrity?
Combine orthogonal techniques:
- NMR for regiochemical confirmation (e.g., distinguishing pyridine vs. pyrazole protons).
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., resolving isotopic patterns from Cl/CF3 groups).
- X-ray crystallography (if crystals are obtainable) to validate stereochemistry and hydrogen-bonding networks, as demonstrated in analogous pyrazolo-pyridine structures .
- HPLC with UV/Vis detection to assess purity (>95% threshold for pharmacological studies) .
Q. What safety protocols are essential during synthesis?
- Follow institutional Chemical Hygiene Plans for handling chlorinated and fluorinated intermediates, which may release toxic gases (e.g., HCl, HF).
- Use fume hoods and PPE (gloves, goggles) for reactions involving trifluoromethylation agents.
- Conduct a 100% safety exam prior to lab work, as mandated for advanced chemistry courses .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict reactivity?
Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with reaction path search algorithms to identify energetically favorable pathways. For example:
- Simulate the activation energy of pyrazole-pyridine ring closure to prioritize solvent systems (e.g., aqueous HCl vs. organic solvents) .
- Use machine learning to correlate experimental yields with descriptors like electrophilicity indices or steric bulk .
Case Study: ICReDD’s workflow reduced reaction optimization time by 40% by combining computational predictions (e.g., solvent polarity effects) with high-throughput experimentation .
Q. How should researchers resolve contradictions between experimental and computational data?
- Scenario: Discrepancies in NMR chemical shifts vs. DFT-predicted values.
- Methodology:
Q. What strategies improve scalability while maintaining yield?
- Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates, reducing solvent waste .
- Optimize catalyst recycling (e.g., immobilized Pd for cross-coupling steps) using kinetic modeling.
- Use process control algorithms (e.g., PID controllers) to maintain strict temperature/pH tolerances during exothermic steps .
Q. How can statistical design of experiments (DoE) enhance reaction optimization?
- Step 1: Screen variables (e.g., temperature, catalyst loading) via Plackett-Burman design to identify critical factors.
- Step 2: Refine using central composite design to model non-linear relationships (e.g., quadratic effects of pH).
- Example: A DoE approach reduced the number of experiments by 60% in optimizing a Biginelli-like multicomponent reaction for related pyrimidine derivatives .
Table 2: DoE Workflow for Reaction Optimization
| Stage | Design Type | Variables Tested | Key Outcome |
|---|---|---|---|
| Screening | Plackett-Burman | 7 factors | Identified 3 critical factors (temp, catalyst, solvent) |
| Optimization | Central Composite | 3 factors | Predicted optimal yield: 78% (vs. 52.7% baseline) |
Q. What advanced spectroscopic techniques validate electronic properties?
Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
